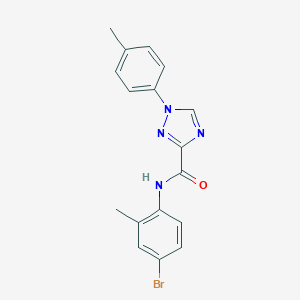![molecular formula C24H20N4O2 B278934 N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278934.png)
N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential for use in various fields.
Mecanismo De Acción
The mechanism of action of N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is not fully understood. However, it is believed to exert its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and anti-microbial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in lab experiments is its potential as an anti-cancer agent. It has also been shown to have anti-inflammatory and anti-microbial properties, which may be useful in various research applications. However, one of the limitations of using this compound is its potential toxicity and lack of selectivity towards cancer cells.
Direcciones Futuras
There are several future directions for research on N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for various types of cancer. Another direction is to study its anti-inflammatory and anti-microbial properties and explore its potential use in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more selective and less toxic derivatives.
Métodos De Síntesis
The synthesis of N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction of 4-methylbenzoyl chloride with 4-methylphenyl hydrazine to form 4-(4-methylbenzoyl)phenylhydrazine. This intermediate compound is then reacted with ethyl 2-cyanoacetate in the presence of sodium ethoxide to form this compound.
Aplicaciones Científicas De Investigación
N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential application in various scientific fields. In the field of medicinal chemistry, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory and anti-microbial agent.
Propiedades
Fórmula molecular |
C24H20N4O2 |
|---|---|
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C24H20N4O2/c1-16-3-7-18(8-4-16)22(29)19-9-11-20(12-10-19)26-24(30)23-25-15-28(27-23)21-13-5-17(2)6-14-21/h3-15H,1-2H3,(H,26,30) |
Clave InChI |
SWPKRRNWZMZLCR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=N3)C4=CC=C(C=C4)C |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=N3)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



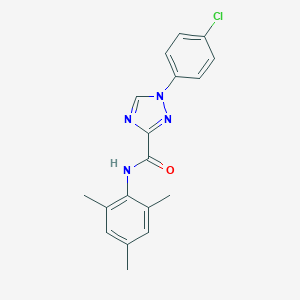
![N-[4-(aminosulfonyl)phenyl]-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278853.png)
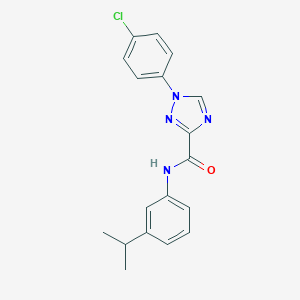
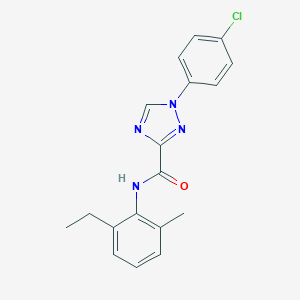
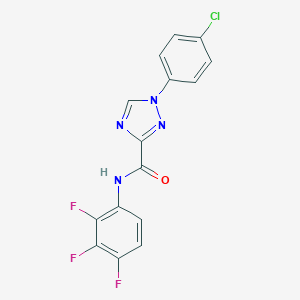
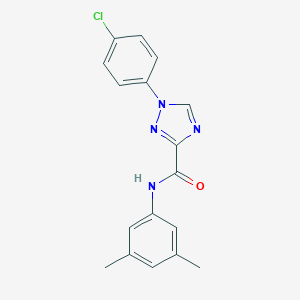
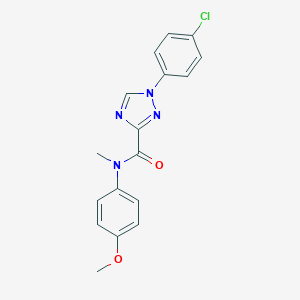
![1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278867.png)
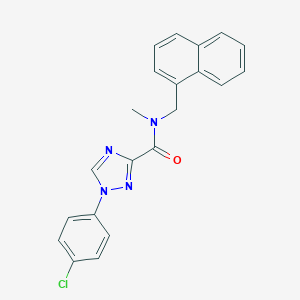
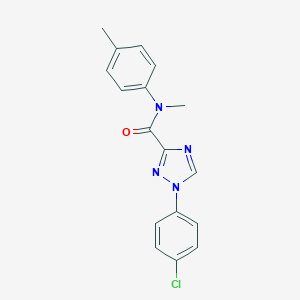
![methyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278871.png)
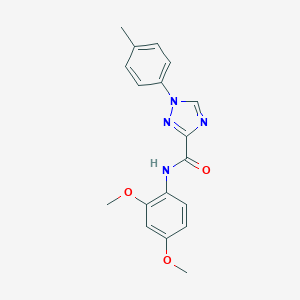
![methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278873.png)
